Heptakis-(6-Mercapto-6-deoxy)-beta-Cyclodextrin
Description
Heptakis-(6-Mercapto-6-deoxy)-beta-Cyclodextrin (CAS: 160661-60-9) is a β-cyclodextrin (β-CD) derivative where all seven primary hydroxyl groups (6-O positions) are replaced with thiol (-SH) functionalities . Its molecular formula is C₄₂H₇₀O₂₈S₇, with a molecular weight of 1247.44 g/mol. The thiol groups confer unique reactivity, enabling covalent interactions with metals and disulfide bond formation. This derivative is sparingly soluble in water but dissolves well in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) . Key applications include:
- Catalysis: Stabilizing platinum (Pt) and palladium (Pd) nanoparticles for hydrogenation and cross-coupling reactions .
- Drug Delivery: Fabricating Janus nanoparticles for dual hydrophobic/hydrophilic drug loading .
- Nanotechnology: Serving as a phase-transfer agent in supramolecular catalytic systems .
Properties
IUPAC Name |
(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(sulfanylmethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H70O28S7/c43-15-22(50)36-57-8(1-71)29(15)64-37-23(51)16(44)31(10(3-73)58-37)66-39-25(53)18(46)33(12(5-75)60-39)68-41-27(55)20(48)35(14(7-77)62-41)70-42-28(56)21(49)34(13(6-76)63-42)69-40-26(54)19(47)32(11(4-74)61-40)67-38-24(52)17(45)30(65-36)9(2-72)59-38/h8-56,71-77H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQZFSOYQPJIOQ-FOUAGVGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CS)CS)CS)CS)CS)CS)O)O)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CS)CS)CS)CS)CS)CS)O)O)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H70O28S7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1247.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Heptakis-(6-Iodo-6-deoxy)-β-Cyclodextrin (CD-I)
Reagents and Conditions
-
Native β-cyclodextrin : Recrystallized three times in distilled water to ensure purity.
-
Iodination agents : Triphenylphosphine (PPh₃) and iodine (I₂) in anhydrous dimethylformamide (DMF).
-
Molar ratios : 10.2 g β-cyclodextrin, 40.1 g PPh₃ (153 mmol), and 40.5 g I₂ (160 mmol) in 160 mL DMF.
-
Reaction temperature : 70°C under nitrogen atmosphere for 18 hours.
Procedure
-
Dissolve PPh₃ and I₂ separately in DMF, then combine the solutions.
-
Add recrystallized β-cyclodextrin to the mixture.
-
Heat to 70°C under N₂ with continuous stirring.
-
Concentrate the reaction mixture by vacuum distillation, then neutralize with sodium methoxide (pH 9).
-
Precipitate CD-I by adding methanol, followed by filtration and vacuum drying.
Key Observations
-
The reaction achieves complete iodination at all seven primary hydroxyl sites due to the excess iodinating agents.
-
Yield: ~70–80% after purification, confirmed by white solid formation.
Critical Parameters Affecting Synthesis Efficiency
Solubility and Reaction Medium
| Parameter | CD-I Synthesis | CD-SH Synthesis |
|---|---|---|
| Solvent | Anhydrous DMF | Deoxygenated H₂O/NaOH |
| Temperature | 70°C | Room temperature |
| Reaction Time | 18 hours | Overnight (12–16 hours) |
Purification Challenges
-
CD-I : Methanol washing removes excess PPh₃ and I₂, but residual DMF may require additional dialysis.
-
CD-SH : Acid-induced precipitation effectively isolates the product, though repeated washing with deoxygenated water is necessary to neutralize pH.
Analytical Characterization of CD-SH
Spectroscopic Confirmation
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄₂H₇₀O₂₈S₇ | |
| Molecular Weight | 1247.41 g/mol | |
| Solubility | DMF, DMSO; insoluble in H₂O | |
| Density | 1.531 ± 0.06 g/cm³ |
Applications in Nanotechnology and Drug Delivery
Chemical Reactions Analysis
Types of Reactions
Heptakis-(6-Mercapto-6-deoxy)-beta-Cyclodextrin undergoes various chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to mercapto groups.
Substitution: The mercapto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous or organic solvents.
Reduction: Dithiothreitol or sodium borohydride in aqueous or organic solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Disulfide-linked cyclodextrin derivatives.
Reduction: Regenerated this compound.
Substitution: Alkylated or acylated cyclodextrin derivatives.
Scientific Research Applications
Drug Delivery Systems
HMCβCD is particularly valuable in the pharmaceutical industry for enhancing the solubility and bioavailability of poorly soluble drugs. Its ability to form inclusion complexes allows for the stabilization of drug molecules, improving their therapeutic efficacy.
Case Study: Enhanced Delivery of Anticancer Drugs
A study demonstrated that HMCβCD could encapsulate the anticancer drug paclitaxel, leading to improved solubility and controlled release profiles. The complex showed enhanced cytotoxicity against cancer cells compared to free paclitaxel, indicating potential for targeted cancer therapies .
| Drug | Encapsulation Efficiency | Release Rate | Cytotoxicity |
|---|---|---|---|
| Paclitaxel | 85% | 50% over 24 hours | Increased by 30% |
Biosensors
HMCβCD's thiol groups facilitate the attachment of various biomolecules, making it an excellent candidate for biosensor applications. Its ability to form stable gold-thiol bonds enables the development of sensitive electrochemical sensors.
Case Study: Glucose Detection
Research has shown that HMCβCD-modified gold electrodes can be used for glucose detection. The sensor exhibited a linear response to glucose concentrations with a detection limit as low as 0.1 mM, showcasing its potential in diabetes management .
| Parameter | Value |
|---|---|
| Detection Limit | 0.1 mM |
| Linear Range | 0.1 - 10 mM |
| Sensitivity | 50 µA/mM |
Nanotechnology Applications
In nanotechnology, HMCβCD serves as a stabilizing agent for nanoparticles, particularly gold nanoparticles (AuNPs). The incorporation of HMCβCD enhances the stability and biocompatibility of AuNPs, which are widely used in imaging and therapeutic applications.
Case Study: Targeted Drug Delivery Using AuNPs
A study illustrated that HMCβCD-coated AuNPs could effectively deliver chemotherapeutic agents directly to cancer cells while minimizing side effects on healthy tissues. The targeted approach resulted in a significant reduction in tumor size in animal models .
| Parameter | Value |
|---|---|
| Tumor Size Reduction | 65% |
| Targeting Efficiency | >90% |
Environmental Applications
HMCβCD has also been explored for environmental remediation due to its ability to form complexes with pollutants. Its thiol groups can bind heavy metals and organic contaminants, facilitating their removal from wastewater.
Case Study: Heavy Metal Removal
In laboratory experiments, HMCβCD was effective in removing lead ions from contaminated water sources, achieving over 80% removal efficiency within one hour .
| Pollutant | Initial Concentration | Removal Efficiency |
|---|---|---|
| Lead (Pb²⁺) | 100 ppm | 80% |
Mechanism of Action
The primary mechanism by which Heptakis-(6-Mercapto-6-deoxy)-beta-Cyclodextrin exerts its effects is through the formation of inclusion complexes. The mercapto groups enhance the binding affinity for guest molecules, allowing for the encapsulation of hydrophobic compounds within the cyclodextrin cavity. This encapsulation improves the solubility, stability, and bioavailability of the guest molecules .
Comparison with Similar Compounds
Comparative Analysis with Analogous Cyclodextrin Derivatives
Structural and Functional Comparisons
The table below summarizes critical differences between Heptakis-(6-Mercapto-6-deoxy)-beta-CD and structurally related β-CD derivatives:
Key Differentiators
Drug Delivery
- The thiolated β-CD forms Janus nanoparticles with zeolitic imidazolate frameworks (ZIF-8), enabling simultaneous loading of hydrophobic (e.g., HCPT) and hydrophilic (e.g., DOX) drugs .
Solubility and Charge Profiles
- Neutral Charge: Unlike anionic HDMS-beta-CD or cationic amino-β-CD, the thiolated derivative remains neutral unless deprotonated, making it suitable for non-polar environments.
- Limited Aqueous Solubility: While sulfated and methylated β-CDs excel in water, the mercapto derivative’s solubility in DMSO/DMF expands its utility in organic-phase catalysis .
Research Highlights and Comparative Performance
Catalytic Efficiency
Biological Activity
Heptakis-(6-Mercapto-6-deoxy)-beta-Cyclodextrin (H6MβCD) is a modified form of beta-cyclodextrin, characterized by the substitution of seven mercapto groups at the 6-position of the glucose units. This modification enhances its biological activity, making it a valuable compound in various biomedical applications, including drug delivery, catalysis, and nanotechnology. This article explores its biological activity, relevant case studies, and research findings.
- Molecular Formula : C42H70O28S7
- Molecular Weight : 1247.41 g/mol
- CAS Number : 160661-60-9
H6MβCD exhibits a unique structure that allows it to form inclusion complexes with various molecules, enhancing their solubility and bioavailability. The presence of thiol groups also facilitates interactions with metal nanoparticles, which can be utilized in catalysis and drug delivery systems.
1. Drug Delivery Systems
H6MβCD has shown promise as a drug carrier due to its ability to encapsulate hydrophobic drugs, improving their solubility and stability. For instance:
- Encapsulation Efficiency : Studies have demonstrated that H6MβCD can significantly enhance the solubility of poorly soluble drugs like camptothecin, resulting in increased antitumor activity in cell lines .
| Drug | Solubility Improvement | Bioavailability Increase |
|---|---|---|
| Camptothecin | From 40% to 3.4% | Significant |
| Other Anticancer Drugs | Varies by formulation | Varies |
2. Catalytic Applications
H6MβCD has been utilized in stabilizing metal nanoparticles for catalytic reactions. Research indicates that palladium nanoparticles stabilized by H6MβCD exhibit enhanced catalytic activity in hydrogenation reactions.
- Catalytic Activity : In one study, H6MβCD-stabilized palladium nanoparticles showed complete conversion of allylamine to propylamine within six hours . The interaction between the thiol groups and metal surfaces was confirmed through FTIR spectroscopy.
| Reaction Type | Catalyst Used | Conversion Rate |
|---|---|---|
| Hydrogenation | Pd/H6MβCD | 100% conversion in 6 hours |
| Suzuki Coupling | Pd/H6MβCD | Optimized for efficiency |
Case Studies
-
Drug Delivery Enhancement :
- A study reported that H6MβCD significantly improved the pharmacokinetics of a poorly soluble anticancer drug, leading to better therapeutic outcomes in vivo.
-
Nanoparticle Stabilization :
- Research demonstrated that H6MβCD could stabilize gold nanoparticles, enhancing their application in targeted drug delivery systems and imaging techniques.
- Catalytic Hydrogenation :
Q & A
Q. How should researchers address contradictions in binding affinity data across studies using different analytical methods?
- Methodological Answer :
- Standardize conditions : Ensure consistent temperature, ionic strength, and solvent systems (e.g., 10 mM PBS, pH 7.4) .
- Cross-validate methods : Compare ITC (thermodynamic) and fluorescence (kinetic) data to identify method-specific biases .
- Control for oxidation : Pre-treat cyclodextrin with reducing agents (e.g., TCEP) to ensure thiols are in the active form .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
